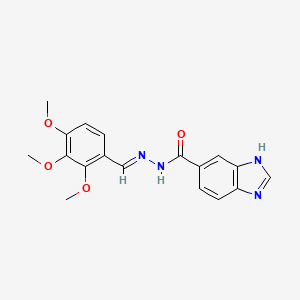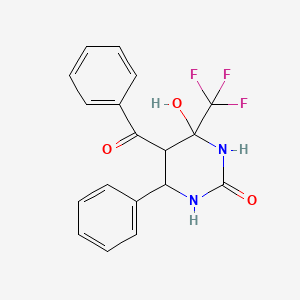![molecular formula C23H25N2O4P B11978641 ethyl {5-(morpholin-4-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phenylphosphinate](/img/structure/B11978641.png)
ethyl {5-(morpholin-4-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phenylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate is a complex organic compound with a unique structure that combines morpholine, oxazole, and phosphinate moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the morpholine and phenylethenyl groups. The final step involves the addition of the phosphinate group under controlled conditions. Common reagents used in these reactions include ethyl bromoacetate, morpholine, and phenylacetylene, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of reduced phosphinate compounds.
科学的研究の応用
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate can be compared with similar compounds such as:
Ethyl 4-morpholinyl(phenyl)acetate hydrochloride: Similar in structure but with different functional groups.
Phenyl boronic acid derivatives: Share some structural features but differ in their chemical properties and applications.
The uniqueness of ethyl 5-(4-morpholinyl)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl(phenyl)phosphinate lies in its combination of morpholine, oxazole, and phosphinate moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C23H25N2O4P |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
4-[4-[ethoxy(phenyl)phosphoryl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C23H25N2O4P/c1-2-28-30(26,20-11-7-4-8-12-20)22-23(25-15-17-27-18-16-25)29-21(24-22)14-13-19-9-5-3-6-10-19/h3-14H,2,15-18H2,1H3/b14-13+ |
InChIキー |
RKLAZMPDGTVLRF-BUHFOSPRSA-N |
異性体SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=C(OC(=N2)/C=C/C3=CC=CC=C3)N4CCOCC4 |
正規SMILES |
CCOP(=O)(C1=CC=CC=C1)C2=C(OC(=N2)C=CC3=CC=CC=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978563.png)
![N-[(2Z)-4-(2,4-dimethylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B11978569.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978573.png)

![Ethyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978591.png)
![4-{4-[(E)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11978606.png)
![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978613.png)
![(5Z)-5-[(3-{4-[(2-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978614.png)
![(2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11978617.png)
![9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978625.png)
![(2E)-2-{[5-(naphthalen-1-yl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11978632.png)

![diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11978636.png)

